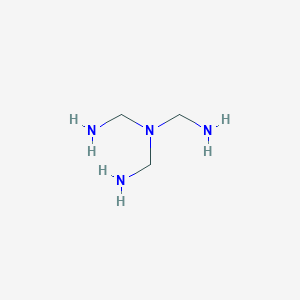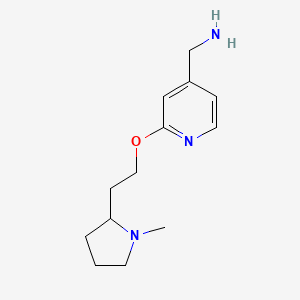
(3-Cyanopyrazin-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyanopyrazin-2-yl)boronic acid is a boronic acid derivative featuring a pyrazine ring substituted with a cyano group at the 3-position and a boronic acid group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The synthesis of this compound typically involves the reaction of pyrazine derivatives with boronic acid precursors under specific conditions. One common method is the reaction of 3-cyanopyrazine with diboronic acid in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which allow for efficient and scalable production. These methods often involve the use of automated systems to control reaction conditions and ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as this compound derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine, resulting in the formation of (3-Aminopyrazin-2-yl)boronic acid.
Substitution: The boronic acid group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions, such as amines and alcohols.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: (3-Aminopyrazin-2-yl)boronic acid.
Substitution Products: Derivatives with different functional groups replacing the boronic acid moiety.
Applications De Recherche Scientifique
(3-Cyanopyrazin-2-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of various chemical products, including polymers and coatings.
Mécanisme D'action
The mechanism by which (3-Cyanopyrazin-2-yl)boronic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary depending on the specific biological system and the nature of the interaction.
Comparaison Avec Des Composés Similaires
(3-Cyanopyrazin-2-yl)boronic acid is unique due to its combination of a pyrazine ring and a boronic acid group. Similar compounds include:
Pyrazin-2-ylboronic Acid: Lacks the cyano group, resulting in different chemical properties and reactivity.
3-Cyanopyridine-2-ylboronic Acid: Features a pyridine ring instead of a pyrazine ring, leading to distinct chemical behavior.
3-Cyanopyrazin-2-yl)boronic Ester: A boronic ester derivative with different reactivity compared to the free boronic acid.
These compounds share similarities in their core structures but exhibit different chemical and biological properties due to variations in their substituents and functional groups.
Propriétés
Formule moléculaire |
C5H4BN3O2 |
|---|---|
Poids moléculaire |
148.92 g/mol |
Nom IUPAC |
(3-cyanopyrazin-2-yl)boronic acid |
InChI |
InChI=1S/C5H4BN3O2/c7-3-4-5(6(10)11)9-2-1-8-4/h1-2,10-11H |
Clé InChI |
JUZYVCFAWHVLLT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NC=CN=C1C#N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


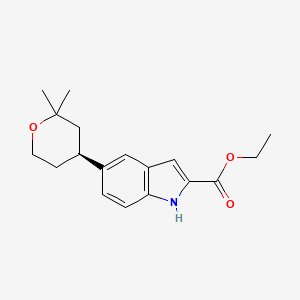
![4-Cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15360630.png)

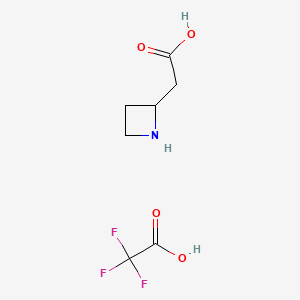
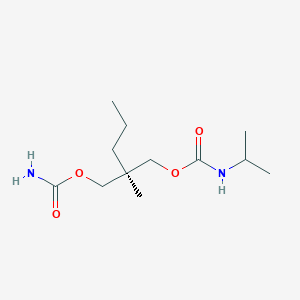
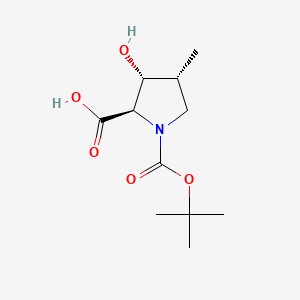
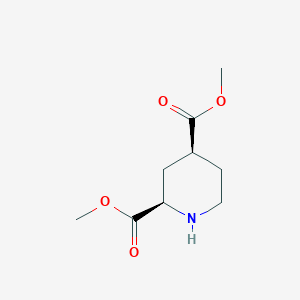
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol](/img/structure/B15360660.png)
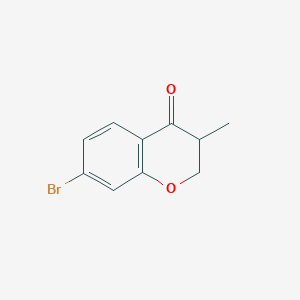
![2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B15360672.png)

